molecular formula C10H19F2N B12445534 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine

Cat. No.: B12445534
M. Wt: 191.26 g/mol
InChI Key: USZYHZWQKFOTHZ-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a difluorocyclohexyl group attached to a methylpropan-1-amine backbone, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine typically involves the reaction of 4,4-difluorocyclohexylmethanol with appropriate amine precursors under controlled conditions. One common method includes the use of reductive amination, where the alcohol group is converted to an amine using reagents such as sodium cyanoborohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4,4-Difluorocyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group can enhance binding affinity and selectivity by forming hydrophobic interactions with target proteins. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H19F2N

Molecular Weight

191.26 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H19F2N/c1-9(2,7-13)8-3-5-10(11,12)6-4-8/h8H,3-7,13H2,1-2H3

InChI Key

USZYHZWQKFOTHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1CCC(CC1)(F)F

Origin of Product

United States

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